molecular formula C11H16N2S B093144 1-Isobutyl-3-phenylthiourea CAS No. 16275-53-9

1-Isobutyl-3-phenylthiourea

Cat. No.: B093144
CAS No.: 16275-53-9
M. Wt: 208.33 g/mol
InChI Key: GYLIWROUPTWSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-3-phenylthiourea is an organosulfur compound with the molecular formula C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol . It is a thiourea derivative, characterized by the presence of an isobutyl group and a phenyl group attached to the thiourea moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

1-Isobutyl-3-phenylthiourea can be synthesized through several methods. One common synthetic route involves the reaction of isobutylamine with phenyl isothiocyanate under controlled conditions . The reaction typically proceeds as follows:

C6H5NCS+C4H9NH2C6H5NHC(S)NHC4H9\text{C}_6\text{H}_5\text{NCS} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)NH}\text{C}_4\text{H}_9 C6​H5​NCS+C4​H9​NH2​→C6​H5​NHC(S)NHC4​H9​

In this reaction, phenyl isothiocyanate reacts with isobutylamine to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.

Chemical Reactions Analysis

1-Isobutyl-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-phenylthiourea involves its interaction with various molecular targets and pathways. In biological systems, thiourea derivatives are known to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase . These enzymes play crucial roles in neurotransmission, and their inhibition can lead to various pharmacological effects. Additionally, thiourea derivatives can interact with metal ions, forming complexes that exhibit unique biological activities .

Comparison with Similar Compounds

1-Isobutyl-3-phenylthiourea can be compared with other thiourea derivatives, such as:

  • 1-Phenyl-3-cyclohexyl-thiourea
  • 1-tert-Butyl-3-cyclohexyl-thiourea
  • 1-(3-chlorophenyl)-3-cyclohexyl-thiourea
  • 1-(1,1-dibutyl)-3-phenyl-thiourea
  • 1-(2-chlorophenyl)-3-phenyl-thiourea
  • 1-(4-chlorophenyl)-3-phenyl-thiourea

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific isobutyl and phenyl groups, which confer distinct reactivity and biological activity compared to other thiourea derivatives.

Properties

IUPAC Name

1-(2-methylpropyl)-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-9(2)8-12-11(14)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLIWROUPTWSLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357498
Record name 1-Isobutyl-3-phenyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16275-53-9
Record name N-Phenyl-N'-isobutylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Isobutyl-3-phenyl-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ISOBUTYL-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.